molecular formula C9H14NaO7 B3057712 Trisodium 2-propoxypropane-1,2,3-tricarboxylate CAS No. 84370-85-4

Trisodium 2-propoxypropane-1,2,3-tricarboxylate

Cat. No.: B3057712
CAS No.: 84370-85-4
M. Wt: 257.19 g/mol
InChI Key: ZYRUHEDBQBWLPD-UHFFFAOYSA-N
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Description

Trisodium 2-propoxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C9H11Na3O9. It is a trisodium salt of 2-propoxypropane-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium 2-propoxypropane-1,2,3-tricarboxylate typically involves the reaction of 2-propoxypropane-1,2,3-tricarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the complete conversion of the acid to its trisodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-propoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Trisodium 2-propoxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of trisodium 2-propoxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This chelation can influence various biochemical processes, including enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trisodium citrate: A similar compound with three sodium ions and a tricarboxylate structure.

    Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Another related compound with a hydroxyl group instead of a propoxy group.

Uniqueness

Trisodium 2-propoxypropane-1,2,3-tricarboxylate is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

84370-85-4

Molecular Formula

C9H14NaO7

Molecular Weight

257.19 g/mol

IUPAC Name

trisodium;2-propoxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C9H14O7.Na/c1-2-3-16-9(8(14)15,4-6(10)11)5-7(12)13;/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);

InChI Key

ZYRUHEDBQBWLPD-UHFFFAOYSA-N

SMILES

CCCOC(CC(=O)[O-])(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CCCOC(CC(=O)O)(CC(=O)O)C(=O)O.[Na]

84370-85-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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